4-fluoro-2-[3-(4-fluorophenyl)acryloyl]phenyl 4-fluorobenzoate
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Description
The compound “4-fluoro-2-[3-(4-fluorophenyl)acryloyl]phenyl 4-fluorobenzoate” is a complex organic molecule. It contains multiple aromatic rings (benzene rings), which are common in many organic compounds and are known for their stability and resonance structures. The molecule also contains acryloyl and benzoate groups, which are common in various chemical reactions .
Molecular Structure Analysis
The crystal structure of similar compounds has been determined by X-ray diffraction . The molecules are often linked by intermolecular interactions such as hydrogen bonding . The benzene rings in these compounds are often non-planar and contain a single C=C double bond in a trans (E) configuration .Mechanism of Action
Properties
IUPAC Name |
[4-fluoro-2-[(E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl] 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F3O3/c23-16-6-1-14(2-7-16)3-11-20(26)19-13-18(25)10-12-21(19)28-22(27)15-4-8-17(24)9-5-15/h1-13H/b11-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZZASCPQZZGNN-QDEBKDIKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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